

6-Phenylhexanoic Acid: A Versatile Building Block for Novel Bioactive Compounds

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Compound of Interest

Compound Name: 6-Phenylhexanoic acid

Cat. No.: B016828

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: **6-Phenylhexanoic acid** is a versatile chemical scaffold possessing both a lipophilic phenyl ring and a reactive carboxylic acid functional group. This unique combination makes it an attractive starting material for the synthesis of a diverse array of novel compounds with potential applications in medicinal chemistry and drug discovery. The six-carbon aliphatic chain provides flexibility, allowing for the spatial orientation of the phenyl group to interact with various biological targets. This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in utilizing **6-phenylhexanoic acid** as a building block for the development of new chemical entities with potential therapeutic value.

Physicochemical Properties of 6-Phenylhexanoic Acid

A summary of the key physicochemical properties of **6-phenylhexanoic acid** is presented in Table 1. These properties are essential for designing synthetic routes and understanding the compound's behavior in biological systems.

Property	Value	Reference
Molecular Formula	C ₁₂ H ₁₆ O ₂	[1][2]
Molecular Weight	192.25 g/mol	[1]
CAS Number	5581-75-9	[1]
Melting Point	17-19 °C	[3]
Boiling Point	201-202 °C at 24 mmHg	[3]
Density	1.022 g/mL at 25 °C	[3]
Refractive Index	n _{20/D} 1.51	[3]
pKa (Predicted)	4.78 ± 0.10	[3]
LogP (Predicted)	2.874	[3]

Applications in the Synthesis of Novel Compounds

6-Phenylhexanoic acid serves as a valuable starting material for creating a variety of derivatives, primarily through modifications of its carboxylic acid group. The most common derivatizations involve the formation of amides and esters, which can significantly alter the parent molecule's biological activity, pharmacokinetic properties, and target specificity.

Amide Derivatives

Amide bond formation is a cornerstone of medicinal chemistry, allowing for the introduction of diverse chemical functionalities. The synthesis of **6-phenylhexanoic acid** amides can lead to compounds with a range of biological activities, including potential anticancer, anti-inflammatory, and antimicrobial effects.

Ester Derivatives

Esterification of **6-phenylhexanoic acid** can be used to generate prodrugs, modify solubility, and explore structure-activity relationships. Ester derivatives are often more lipophilic than the parent carboxylic acid, which can enhance cell membrane permeability.

Experimental Protocols

The following are detailed protocols for the synthesis of **6-phenylhexanoic acid** and its amide and ester derivatives.

Protocol 1: Synthesis of 6-Phenylhexanoic Acid

A nickel-catalyzed method for the synthesis of **6-phenylhexanoic acid** has been reported.^[3]

Materials:

- Bis-(1,5-cyclooctadiene)nickel(0)
- 2,2'-Bipyridine
- N,N-Dimethylacetamide (DMA)
- Zinc powder
- Glutaric anhydride
- (2-Bromoethyl)benzene
- Microwave tube
- Petroleum ether
- Ethyl acetate

Procedure:

- In a glove box, add bis-(1,5-cyclooctadiene)nickel (8.3 mg, 0.03 mmol) and 2,2'-bipyridine (7.0 mg, 0.045 mmol) to a microwave tube.
- Add 0.225 mL of N,N-dimethylacetamide and allow the mixture to coordinate for one hour.
- Add zinc powder (39.2 mg, 0.6 mmol) to the microwave tube.
- Add glutaric anhydride (0.45 mmol) and (2-bromoethyl)benzene (0.3 mmol).

- Seal the tube, remove it from the glove box, and reflux at 80 °C for 12 hours.
- After cooling to room temperature, uncap the tube and add three drops of water to quench the reaction.
- Remove the solvent under reduced pressure.
- Purify the crude product by column chromatography (petroleum ether: ethyl acetate = 5:1) to yield **6-phenylhexanoic acid**.^[3]

Protocol 2: General Procedure for Amide Coupling using EDC/NHS

This protocol describes a general method for the synthesis of amides from **6-phenylhexanoic acid** and a primary or secondary amine.

Materials:

- **6-Phenylhexanoic acid**
- Desired amine (e.g., aniline, benzylamine)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS)
- Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
- 1 M HCl
- Saturated NaHCO₃ solution
- Brine
- Anhydrous Na₂SO₄ or MgSO₄

Procedure:

- Dissolve **6-phenylhexanoic acid** (1.0 mmol) in anhydrous DCM or DMF (10 mL).
- Add NHS (1.2 mmol) and EDC (1.2 mmol) to the solution.
- Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
- In a separate flask, dissolve the desired amine (1.1 mmol) in anhydrous DCM or DMF (5 mL).
- Add the amine solution to the activated acid mixture. If the amine is a hydrochloride salt, add 1.5 equivalents of a non-nucleophilic base like DIPEA.
- Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO_3 solution, and brine.
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the resulting amide by column chromatography or recrystallization.

Protocol 3: General Procedure for Fischer Esterification

This protocol outlines the synthesis of esters from **6-phenylhexanoic acid** and an alcohol under acidic catalysis.

Materials:

- **6-Phenylhexanoic acid**
- Desired alcohol (e.g., methanol, ethanol; often used in excess as the solvent)
- Concentrated Sulfuric Acid (H_2SO_4) or p-Toluenesulfonic acid (p-TsOH) as a catalyst

- Toluene (optional, for azeotropic removal of water with a Dean-Stark trap)
- Saturated NaHCO_3 solution
- Brine
- Anhydrous Na_2SO_4 or MgSO_4
- Ethyl acetate or Diethyl ether for extraction

Procedure:

- Dissolve **6-phenylhexanoic acid** (1.0 mmol) in the desired alcohol (e.g., 10 mL of methanol).
- Carefully add a catalytic amount of concentrated H_2SO_4 (e.g., 2-3 drops).
- Heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction progress by TLC.
- After cooling to room temperature, remove the excess alcohol under reduced pressure.
- Dissolve the residue in ethyl acetate or diethyl ether (20 mL).
- Wash the organic layer with water, saturated NaHCO_3 solution (to neutralize the acid catalyst), and brine.
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure to yield the crude ester.
- Purify the ester by column chromatography if necessary.

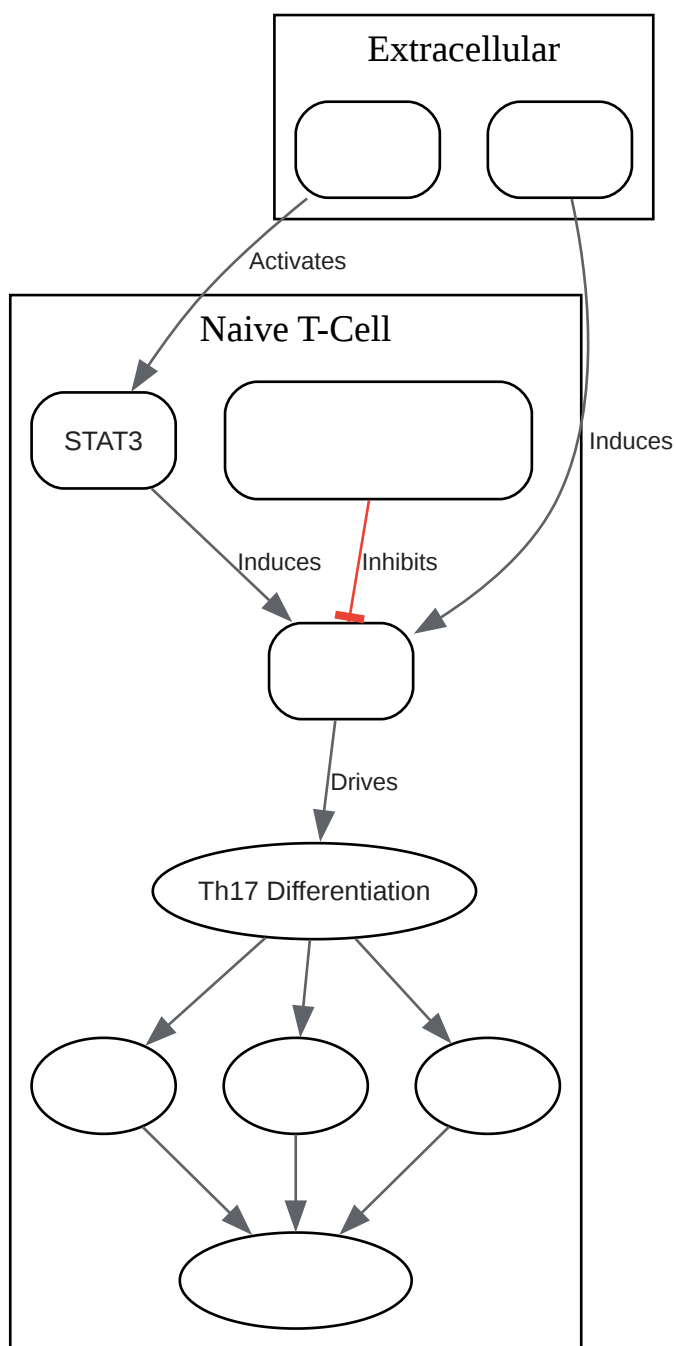
Potential Therapeutic Applications and Signaling Pathways

Derivatives of **6-phenylhexanoic acid** have shown promise in targeting key signaling pathways involved in various diseases.

RORyt Inverse Agonists for Autoimmune Diseases

A derivative of **6-phenylhexanoic acid**, 6-oxo-4-phenyl-hexanoic acid, has been identified as a ligand for the Retinoic acid receptor-related orphan nuclear receptor gamma t (RORyt).[4][5][6][7] RORyt is a key transcription factor in the differentiation of pro-inflammatory Th17 cells, which are implicated in autoimmune diseases like psoriasis and rheumatoid arthritis.[8] Inverse agonists of RORyt can suppress the Th17 pathway, making them attractive therapeutic targets.

The inhibition of RORyt leads to the downregulation of pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22.[9][10][11] This, in turn, reduces the inflammatory response mediated by Th17 cells.



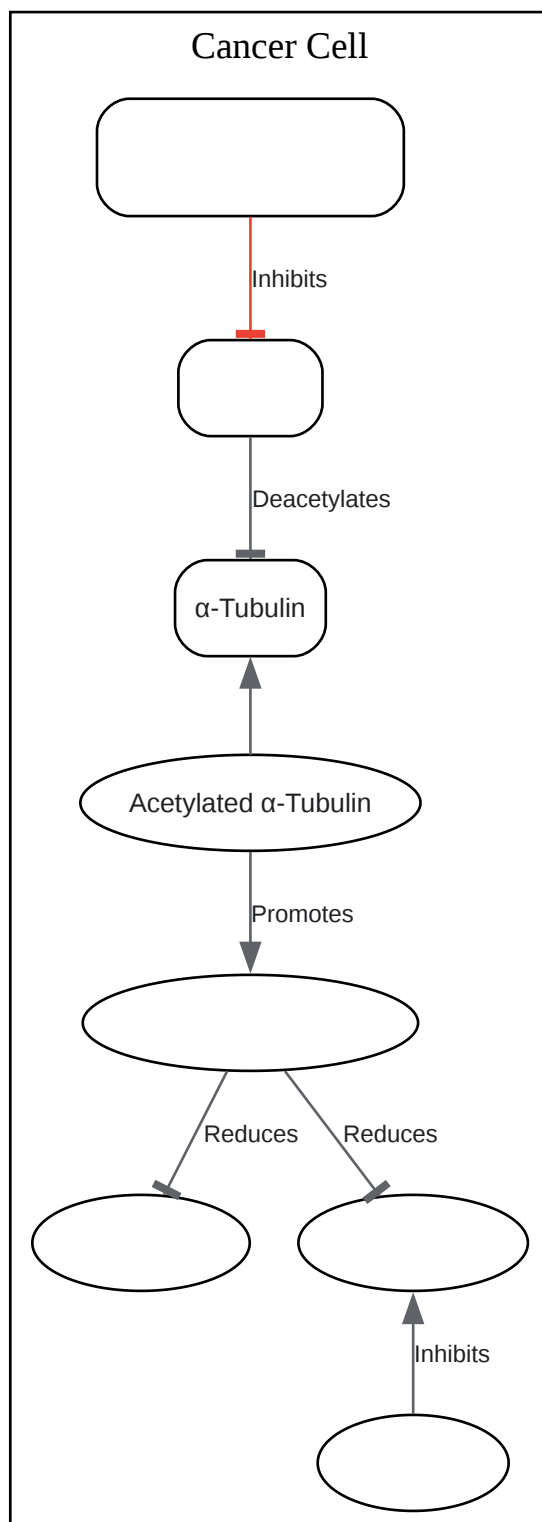
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RORyt signaling pathway and inhibition by **6-phenylhexanoic acid** derivatives.

HDAC6 Inhibitors for Cancer Therapy

Histone deacetylase 6 (HDAC6) is a promising target in cancer therapy due to its role in cell migration, transformation, and the DNA damage response.[4] HDAC6's activity is linked to the

MAPK signaling pathway.[4] Inhibition of HDAC6 can lead to the accumulation of acetylated α -tubulin, a key component of the cytoskeleton, thereby affecting cancer cell motility and survival.

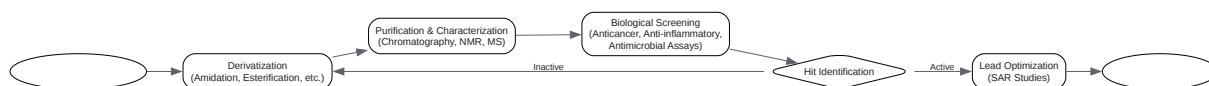


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HDAC6 signaling and the effect of its inhibition by novel compounds.

Workflow for Novel Compound Development

The following diagram outlines a general workflow for the development and evaluation of novel compounds derived from **6-phenylhexanoic acid**.



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General workflow for developing novel compounds from **6-phenylhexanoic acid**.

Conclusion

6-Phenylhexanoic acid represents a promising and versatile starting material for the synthesis of novel compounds with potential therapeutic applications. Its straightforward derivatization at the carboxylic acid moiety allows for the exploration of a wide chemical space. The examples of RORyt inverse agonists and the potential for developing HDAC6 inhibitors highlight the value of this scaffold in modern drug discovery. The provided protocols and workflows offer a solid foundation for researchers to embark on the synthesis and evaluation of new **6-phenylhexanoic acid** derivatives.

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